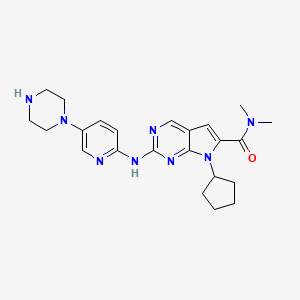

Fenebrutinib

Descripción general

Descripción

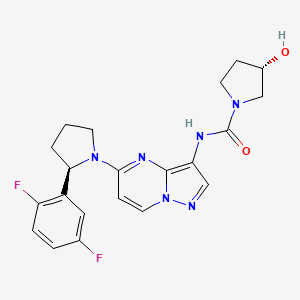

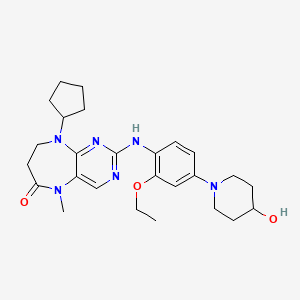

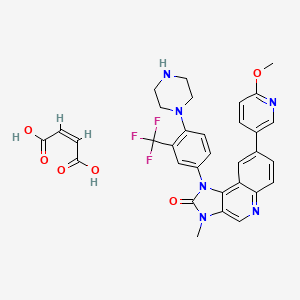

Fenebrutinib es un potente inhibidor reversible, no covalente y altamente selectivo de la tirosina quinasa de Bruton. Esta enzima juega un papel crucial en el desarrollo y la activación de las células B y la activación de las células del sistema inmunitario innato, como los macrófagos y la microglía. This compound se está investigando actualmente por sus posibles aplicaciones terapéuticas en enfermedades autoinmunitarias, incluida la esclerosis múltiple y la artritis reumatoide .

Aplicaciones Científicas De Investigación

Fenebrutinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound sirve como un compuesto modelo para estudiar las relaciones estructura-actividad de los inhibidores no covalentes.

Biología: Se utiliza para investigar el papel de la tirosina quinasa de Bruton en la señalización y función de las células inmunitarias.

Medicina: this compound se está explorando como un posible tratamiento para enfermedades autoinmunitarias como la esclerosis múltiple y la artritis reumatoide.

Mecanismo De Acción

Fenebrutinib ejerce sus efectos al inhibir la actividad de la tirosina quinasa de Bruton. Esta enzima es esencial para la activación de las células B y la microglía, que participan en los procesos inflamatorios que subyacen a las enfermedades autoinmunitarias. Al bloquear la tirosina quinasa de Bruton, this compound reduce la activación de estas células inmunitarias, lo que disminuye la inflamación y la progresión de la enfermedad . Los objetivos moleculares de this compound incluyen tanto las células B como las células de linaje mieloide, como los macrófagos y la microglía .

Métodos De Preparación

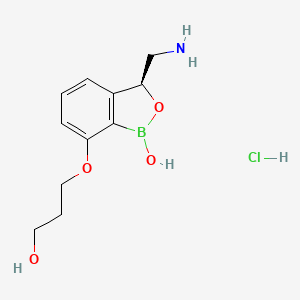

La síntesis de fenebrutinib implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. Uno de los pasos críticos en la síntesis es la reducción de un grupo nitro aromático, que se puede lograr de manera eficiente mediante la tecnología de mezcla estática catalítica. Este método permite el análisis en tiempo real para monitorear y optimizar las condiciones de reacción . Los métodos de producción industrial para this compound están diseñados para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la química de flujo continuo y el monitoreo en tiempo real.

Análisis De Reacciones Químicas

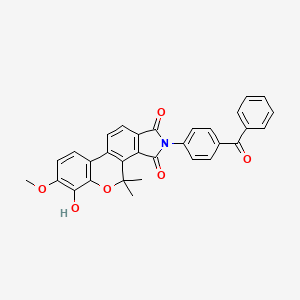

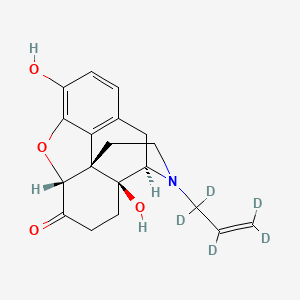

Fenebrutinib se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo alcohol primario en la parte de piridina se puede oxidar para formar un intermedio de aldehído.

N-desalquilación: Esta reacción implica la eliminación de un grupo alquilo del átomo de nitrógeno, lo que lleva a la formación de intermediarios de iminio.

Hidroxilación: La adición de un grupo hidroxilo al anillo de piperazina.

N-oxidación: Esta reacción implica la oxidación de átomos de nitrógeno dentro de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen cianuro de potasio, glutatión y metoxilamina, que ayudan a capturar intermediarios transitorios e inestables . Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y aductos, que se pueden analizar utilizando técnicas avanzadas como la espectrometría de masas.

Comparación Con Compuestos Similares

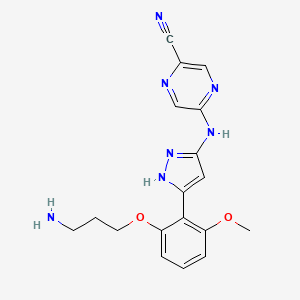

Fenebrutinib es único entre los inhibidores de la tirosina quinasa de Bruton debido a su mecanismo de unión reversible y no covalente. Otros compuestos similares incluyen:

Ibrutinib: Un inhibidor covalente de la tirosina quinasa de Bruton, utilizado principalmente en el tratamiento de malignidades de células B.

Acalabrutinib: Otro inhibidor covalente con un mecanismo de acción similar al ibrutinib.

Zanubrutinib: Un inhibidor covalente diseñado para proporcionar una inhibición más selectiva de la tirosina quinasa de Bruton.

En comparación con estos inhibidores covalentes, this compound ofrece la ventaja de la unión reversible, lo que puede resultar en un perfil de seguridad más favorable y efectos fuera del objetivo reducidos .

Propiedades

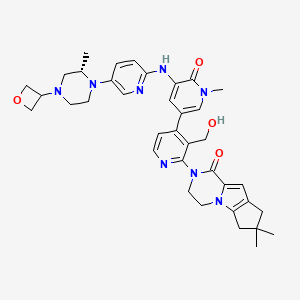

IUPAC Name |

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEODWDFDXWOLU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434048-34-6 | |

| Record name | Fenebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Fenebrutinib, and what is its mechanism of action?

A1: this compound is a small-molecule, orally administered inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition disrupts B-cell activation and proliferation [, , , ]. This compound demonstrates high selectivity for BTK, exhibiting over 100-fold selectivity compared to other kinases [].

Q2: How does this compound impact myeloid cells?

A2: Besides its effect on B-cells, this compound also modulates myeloid cell activity, primarily through its inhibitory action on Fcγ receptor signaling pathways [, , , ].

Q3: What are the downstream effects of BTK inhibition by this compound?

A3: this compound's inhibition of BTK leads to a significant reduction in key biomarkers associated with B-cell and myeloid cell activity. This includes reduced levels of rheumatoid factor (RF), total IgM and IgG, chemokines CCL4 and CXCL13, C-reactive protein (CRP), and interleukin-6 (IL-6) []. Additionally, it dampens plasmablast signals and lowers anti-double-stranded DNA (dsDNA) and IgG levels [].

Q4: Can this compound impact cells in the central nervous system (CNS)?

A4: Yes, this compound, as a small molecule, can cross the blood-brain barrier and potentially affect microglia in the CNS. This property makes it a promising candidate for treating CNS-related autoimmune diseases, such as multiple sclerosis [, ].

Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A5: While the provided research papers primarily focus on this compound's pharmacological properties and clinical trial data, detailed structural information like molecular formula, weight, and spectroscopic data is not explicitly provided.

Q6: What is the absorption profile of this compound?

A6: this compound is an orally administered drug. Notably, the presence of hydroxypropyl-β-cyclodextrin, an excipient commonly used to enhance drug solubility, can affect this compound's absorption. Studies indicate that itraconazole, often used in drug-drug interaction studies, can complex with hydroxypropyl-β-cyclodextrin, leading to a decrease in this compound's maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax) [, ].

Q7: How is this compound metabolized in the body?

A7: this compound is a substrate for CYP3A, a key enzyme involved in drug metabolism []. Research suggests that it acts as a time-dependent inhibitor of CYP3A, potentially leading to drug-drug interactions. Additionally, this compound inhibits BCRP and OATP1B transporters in vitro [, , ].

Q8: Does this compound interact with methotrexate?

A8: Studies show that this compound does not have a clinically significant pharmacokinetic interaction with methotrexate [].

Q9: What is the efficacy of this compound in preclinical models of autoimmune diseases?

A9: this compound has been investigated in various preclinical models of autoimmune diseases. For instance, in rat models of hemorrhagic shock-induced multiple organ dysfunction syndrome (MODS), this compound demonstrated a reduction in organ injury and dysfunction []. In studies using blood samples, this compound effectively blocked platelet activation induced by FcγRIIA stimulation, indicating potential as an antithrombotic agent [].

Q10: Has this compound been studied in clinical trials for rheumatoid arthritis?

A10: Yes, this compound has been evaluated in Phase II clinical trials for rheumatoid arthritis (RA) in patients with inadequate responses to methotrexate or TNF inhibitors []. Results indicated that this compound exhibited higher efficacy rates compared to placebo in achieving an ACR50 response at week 12 and showed comparable efficacy to adalimumab in patients with an inadequate response to methotrexate [].

Q11: What about clinical trials for systemic lupus erythematosus (SLE)?

A11: this compound was also studied in a Phase II clinical trial for SLE. Despite meeting pharmacodynamic targets by reducing phosphorylated BTK and other relevant biomarkers, the trial did not meet its primary endpoint for efficacy [, ].

Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?

A12: this compound has demonstrated promising results in a Phase 2 trial for CSU refractory to up-dosed H1-antihistamines, exhibiting significant reductions in weekly Urticaria Activity Score (UAS7) []. It was particularly effective in patients with type IIb autoimmunity, a subtype of CSU less responsive to omalizumab [, ].

Q13: Are there known resistance mechanisms to this compound?

A13: While the provided research papers do not focus extensively on resistance mechanisms specific to this compound, it's important to note that acquired resistance is a common challenge with kinase inhibitors []. Mutations in the BTK kinase domain, particularly at the C481 residue, have been shown to confer resistance to irreversible BTK inhibitors []. As a reversible inhibitor, this compound might be less susceptible to this particular resistance mechanism.

Q14: Is there any cross-resistance between this compound and other BTK inhibitors?

A14: While the provided research does not explicitly address cross-resistance between this compound and other BTK inhibitors, it is a crucial consideration [, ]. Structural similarities and shared binding sites among BTK inhibitors raise the possibility of cross-resistance, particularly with other reversible BTK inhibitors [].

Q15: Are there any biomarkers associated with this compound's efficacy in CSU?

A15: Research suggests that a positive basophil histamine release assay (BHRA) or positive anti-FcεRI IgG antibodies, both indicative of type IIb autoimmunity in CSU, are associated with better improvement in UAS7 scores at lower this compound doses [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.